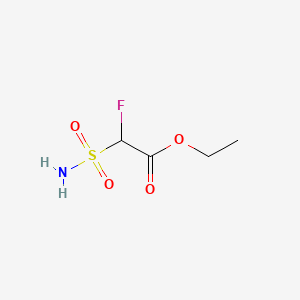

Ethyl 2-fluoro-2-sulfamoylacetate

Description

Ethyl 2-fluoro-2-sulfamoylacetate is a fluorinated sulfonamide derivative with a molecular structure combining an ethyl ester, fluorine substituent, and sulfamoyl group. Fluorinated sulfonamides are widely used in medicinal and agrochemical research due to their bioactivity, metabolic stability, and ability to modulate electronic properties via fluorine’s electronegativity .

Properties

CAS No. |

2580228-83-5 |

|---|---|

Molecular Formula |

C4H8FNO4S |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

ethyl 2-fluoro-2-sulfamoylacetate |

InChI |

InChI=1S/C4H8FNO4S/c1-2-10-4(7)3(5)11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) |

InChI Key |

ODQGDZGMQPUOHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Chemical Name: Ethyl 2-fluoro-2-sulfamoylacetate

- Molecular Formula: C4H8FNO4S

- SMILES: CCOC(=O)C(F)S(=O)(=O)N

- InChIKey: ODQGDZGMQPUOHO-UHFFFAOYSA-N

The molecule consists of an ethyl ester of fluoro-substituted sulfamoyl acetic acid, where the fluorine atom is bonded to the alpha carbon adjacent to the ester group, and the sulfamoyl group (-SO2NH2) is also attached to the same carbon.

Preparation Methods of this compound

General Synthetic Routes

From the available literature and patent data, the preparation of this compound can be approached via the following routes:

Fluorination of Ethyl 2-sulfamoylacetate Precursors

One strategy involves starting from ethyl 2-sulfamoylacetate or related sulfamoyl-substituted esters, followed by selective fluorination at the alpha carbon. However, no direct literature detailing this exact transformation was found, suggesting this route is less common or underexplored.

Sulfamoylation of Ethyl 2-fluoroacetate Derivatives

Another approach is to begin with ethyl 2-fluoroacetate or ethyl 2-fluoroacetoacetate derivatives and introduce the sulfamoyl group via substitution or acylation reactions. This method is more plausible given the availability of fluorinated intermediates.

Detailed Preparation Method from Patent Literature

While direct preparation methods for this compound are limited, a closely related compound, ethyl 2-fluoroacetoacetate, has a well-documented synthesis that can be adapted for sulfamoylacetate derivatives.

Preparation of Ethyl 2-fluoroacetoacetate (Key Intermediate)

A patented method (CN108218702B) describes the preparation of ethyl 2-fluoroacetoacetate via fluorination of ethyl 2-chloroacetoacetate using fluorine gas in the presence of hydrofluoric acid and a fluorine surfactant at low temperature:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Ethyl 2-chloroacetoacetate + hydrofluoric acid (mass ratio 8-12:1) + fluorine surfactant (perfluorobutyl sulfonic acid, 0.05-0.15% mass) | Hydrofluoric acid acts as solvent and catalyst; surfactant improves mixing and suppresses side reactions |

| 2 | Reaction temperature: -10 to 0 °C | Low temperature prevents decomposition and side reactions |

| 3 | Introduction of fluorine-nitrogen mixed gas (35% fluorine by volume) at 1-3 m³/h | Controlled fluorine gas flow ensures complete reaction |

| 4 | Post-reaction vacuum distillation to isolate product boiling at 90.1-90.3 °C | Purification step to achieve ~98.4% purity |

Yield: Approximately 68.44% under optimized conditions.

This method provides a high-purity fluorinated intermediate suitable for further functionalization.

Installation of Sulfamoyl Group

Based on synthetic methods for sulfamoylacetates in related literature (e.g., arylsulfamoylacetic acid esters synthesis), the sulfamoyl group can be introduced by reacting chlorosulfonyl derivatives with amines or ammonia under controlled conditions:

- Ethyl 2-(chlorosulfonyl)-2-fluoroacetate can be synthesized as an intermediate.

- Subsequent reaction with ammonia or suitable amines yields this compound.

- Triethylamine is often used as a base to neutralize HCl formed during sulfamoylation.

- Solvents such as dichloromethane (DCM) are employed for good solubility and reaction control.

Comparative Data Table of Synthesis Parameters

| Parameter | Ethyl 2-fluoroacetoacetate Preparation | Sulfamoylation Step for this compound |

|---|---|---|

| Starting Material | Ethyl 2-chloroacetoacetate | Ethyl 2-(chlorosulfonyl)-2-fluoroacetate |

| Fluorination Agent | Fluorine gas (35% in N2) | Not applicable |

| Catalyst/Solvent | Hydrofluoric acid, fluorine surfactant | Triethylamine base, DCM solvent |

| Temperature | -10 to 0 °C | 0 to 25 °C (ambient) |

| Reaction Time | Controlled gas introduction, several hours | 1-3 hours typical |

| Purification | Vacuum distillation | Extraction and recrystallization |

| Yield | ~68-70% | Typically >80% for sulfamoylation step |

| Purity | ~98.4% post-distillation | High purity after purification |

Research Discoveries and Insights

- The use of hydrofluoric acid as both solvent and catalyst in fluorination significantly enhances reaction rate and product purity, while suppressing side reactions through the addition of fluorine surfactants like perfluorobutyl sulfonic acid.

- Low-temperature fluorination (-10 to 0 °C) is critical to prevent decomposition of sensitive intermediates.

- The sulfamoylation reaction benefits from mild conditions and the use of triethylamine to capture acidic byproducts, enabling high yields and purity of the sulfamoylacetate ester.

- No direct, fully detailed literature or patents exclusively on this compound synthesis were found, indicating that the compound is often prepared via adaptation of related fluorination and sulfamoylation protocols.

- The compound's structure and predicted properties are cataloged in chemical databases such as PubChem, but experimental synthesis details remain limited.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-sulfamoylacetate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and reduction: The sulfamoyl group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions as the solvent.

Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as amides, thioethers, or ethers.

Hydrolysis: The major product is 2-fluoro-2-sulfamoylacetic acid.

Oxidation and reduction: Products include various oxidized or reduced forms of the sulfamoyl group.

Scientific Research Applications

Ethyl 2-fluoro-2-sulfamoylacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential as a drug intermediate or a lead compound in drug discovery.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-sulfamoylacetate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the sulfamoyl group can act as a nucleophile or electrophile in different reactions. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Key Structural and Functional Differences:

- Fluorine Substitution: this compound’s monofluoro group contrasts with difluoro analogs (e.g., ), which may alter steric effects and metabolic stability .

- Sulfamoyl vs. Sulfonyl : The sulfamoyl group (-SO₂NH₂) in the target compound differs from sulfonyl (-SO₂-) groups in analogs (e.g., ), impacting hydrogen-bonding capacity and target selectivity .

- Ester Flexibility : Ethyl esters (e.g., ) generally offer better lipid solubility than methyl esters (), influencing bioavailability in drug design .

Research Findings and Stability Data

- Stability : Ethyl 2-phenylacetoacetate () demonstrates long-term stability (≥2 years at -20°C), suggesting similar ethyl esters may benefit from low-temperature storage .

- Synthetic Utility : Fluorinated phenylacetates () are prized for their role in synthesizing antidepressants and antivirals, underscoring the value of fluorine in medicinal chemistry .

- Safety Profiles : Compounds like Ethyl 2-bromo-2,2-difluoroacetate () are restricted to lab use, emphasizing the need for careful handling of halogenated esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.